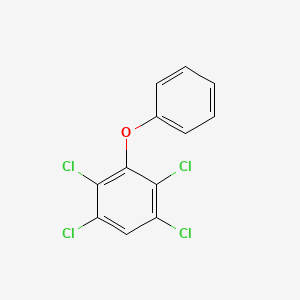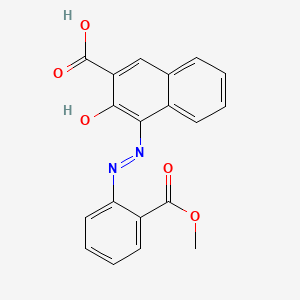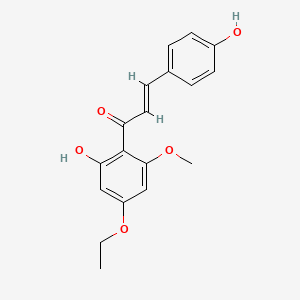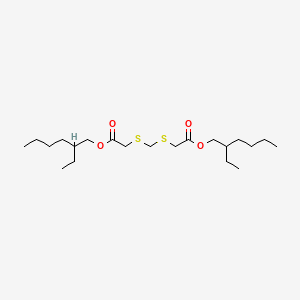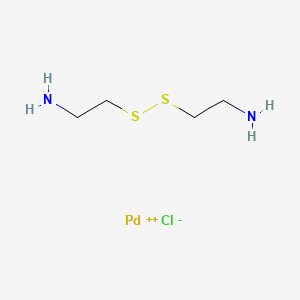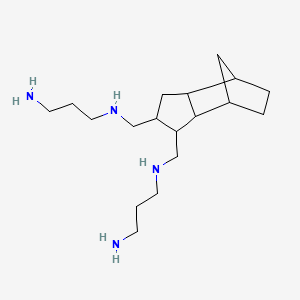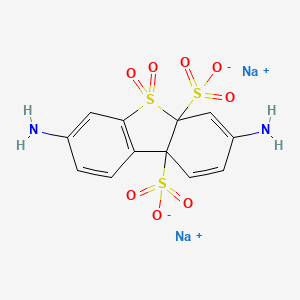
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide is a chemical compound with a complex structure It is characterized by the presence of an azepinium ring, which is a seven-membered nitrogen-containing ring, substituted with various functional groups including ethyl, methoxyphenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepine ring, followed by the introduction of the ethyl, methoxyphenyl, and methyl substituents. The final step involves the quaternization of the nitrogen atom with a bromide source to form the azepinium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide involves its interaction with specific molecular targets. The azepinium ring structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylhexahydro-1-methyl-2H-azepin-2-one: This compound shares the azepine ring structure but lacks the methoxyphenyl group.
3-Ethyl-N-methylhexahydroazepin-2-on: Similar in structure but with different substituents on the azepine ring.
Uniqueness
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other azepine derivatives and potentially more versatile in its applications.
Propriétés
Numéro CAS |
27180-93-4 |
|---|---|
Formule moléculaire |
C16H26BrNO |
Poids moléculaire |
328.29 g/mol |
Nom IUPAC |
3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-1-ium;bromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-4-16(10-5-6-11-17(2)13-16)14-8-7-9-15(12-14)18-3;/h7-9,12H,4-6,10-11,13H2,1-3H3;1H |
Clé InChI |
CJYWSCFDTNTWQR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC[NH+](C1)C)C2=CC(=CC=C2)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



